molecular formula C21H20O2S2 B3827784 1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene

1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene

Cat. No.: B3827784
M. Wt: 368.5 g/mol
InChI Key: PSWFZWAPJGPZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene is an organic compound with the molecular formula C21H20O2S2 and a molecular weight of 368.52 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a thioether linkage and a dimethylbenzene moiety. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene typically involves the following steps:

    Formation of the Thioether Linkage: This step involves the reaction of 4-methylbenzenethiol with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Coupling with Dimethylbenzene: The resulting product is then coupled with 1,2-dimethylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene is unique due to its specific structural features, such as the combination of a sulfonyl group, thioether linkage, and dimethylbenzene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1,2-dimethyl-4-[4-(4-methylphenyl)sulfonylphenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2S2/c1-15-4-10-20(11-5-15)25(22,23)21-12-8-18(9-13-21)24-19-7-6-16(2)17(3)14-19/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFZWAPJGPZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)SC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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